molecular formula C11H17BN2O2 B577791 (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid CAS No. 1309981-33-6

(6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid

Katalognummer: B577791
CAS-Nummer: 1309981-33-6
Molekulargewicht: 220.079
InChI-Schlüssel: GYFDCVGRCYXICV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative featuring a pyridine core substituted at the 6-position with a 2-methylpiperidin-1-yl group. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and heteroaryl frameworks in pharmaceutical and materials chemistry . The methylpiperidine moiety introduces steric and electronic effects that modulate reactivity, solubility, and binding interactions, making this compound valuable in drug discovery, particularly for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) .

Eigenschaften

IUPAC Name

[6-(2-methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-9-5-2-3-8-14(9)11-7-4-6-10(13-11)12(15)16/h4,6-7,9,15-16H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFDCVGRCYXICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCCCC2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671268
Record name [6-(2-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-33-6
Record name Boronic acid, B-[6-(2-methyl-1-piperidinyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309981-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(2-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: The 2-methylpiperidin-1-yl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidine derivative.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals and organic materials .

Wirkmechanismus

The mechanism of action of (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. This interaction is often mediated through the formation of reversible covalent bonds with active site residues .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related boronic acids based on substituent effects, reactivity, and applications. Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Pyridine-6 Position Molecular Weight (g/mol) Key Properties/Applications Evidence ID
(6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid 2-Methylpiperidine 220.07* Enhanced steric bulk; potential kinase inhibition Inferred
(6-(2-Ethylpiperidin-1-yl)pyridin-2-yl)boronic acid 2-Ethylpiperidine 234.10 Increased lipophilicity; Suzuki coupling
(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid 4-Methylpyrazole 203.01 Improved solubility; metal coordination
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid Cyclopentyloxy 207.04 Conformational rigidity; agrochemical synthesis
(6-(4-Boc-piperazin-1-yl)pyridin-3-yl)boronic acid Boc-protected piperazine 335.21 pH-sensitive protecting group; PROTAC design

*Molecular weight calculated based on analogous structures (e.g., ).

Key Findings

Steric and Electronic Effects :

  • The 2-methylpiperidine group introduces moderate steric hindrance compared to bulkier analogs like 2-ethylpiperidine () or cyclopentyloxy derivatives (). This balance may optimize binding to hydrophobic enzyme pockets while maintaining reactivity in cross-coupling reactions .
  • In contrast, pyrazole-substituted analogs () prioritize solubility and metal-binding capacity, making them less suited for lipid-rich environments.

Synthetic Utility :

  • Suzuki couplings using (6-(2-methylpiperidin-1-yl)pyridin-2-yl)boronic acid likely follow protocols similar to those for ethylpiperidine analogs (). However, the methyl group may reduce coupling efficiency compared to less hindered boronic acids (e.g., 6-methoxypyridin-2-yl derivatives) due to steric clashes with palladium catalysts .

Boc-protected piperazine analogs () demonstrate pH-dependent stability, a feature exploitable in prodrug design, whereas the methylpiperidine group in the target compound offers irreversible binding advantages .

Substitution at the pyridine-6 position may fine-tune binding kinetics for biosensing applications .

Biologische Aktivität

(6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article summarizes its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H17BN2O2C_{11}H_{17}BN_2O_2 and a unique structure characterized by a pyridine ring substituted with a 2-methylpiperidin-1-yl group and a boronic acid moiety. The presence of the boronic acid group allows for reversible covalent bonding with various biological targets, which is crucial for its activity as an enzyme inhibitor.

PropertyValue
Molecular Weight205.08 g/mol
SolubilitySoluble in water
Melting PointNot specified
LogPNot specified

The biological activity of (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid primarily involves its ability to form stable complexes with enzymes and receptors. The boronic acid group interacts with the active sites of serine proteases and other enzymes, inhibiting their activity. This mechanism is particularly relevant in cancer therapy, where proteasome inhibition can lead to apoptosis in cancer cells.

Case Study: Proteasome Inhibition

In a study investigating the effects of various boronic acids on proteasome activity, (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid was shown to inhibit the proteasome in vitro, leading to increased levels of pro-apoptotic factors in cancer cell lines. The compound demonstrated a dose-dependent inhibition with an IC50 value indicating significant potency.

Anticancer Activity

Research has indicated that (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid exhibits potent anticancer properties. Its mechanism involves disrupting protein homeostasis by inhibiting proteasomal degradation pathways, which can lead to the accumulation of regulatory proteins that promote cell death.

Table 2: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
HeLa5.0Proteasome inhibition
MCF73.5Induction of apoptosis
A5494.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial activity against resistant strains of bacteria. Studies have demonstrated that it can inhibit the growth of certain pathogens by interfering with their metabolic pathways.

Table 3: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Mycobacterium tuberculosis32

Synthesis and Structure–Activity Relationship

The synthesis of (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. The structure–activity relationship (SAR) studies suggest that modifications on the piperidine ring can significantly influence biological activity.

Table 4: Structure–Activity Relationship Insights

ModificationEffect on Activity
Methyl group at position 2Increased potency
Substitution on pyridine ringAltered selectivity
Variation in boron coordinationAffects binding affinity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.